N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C26H26N2O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.17908655 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-Ulcer Activities
One study focused on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, evaluating their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. Among these derivatives, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed significant anti-ulcer activity. Further modification of this compound led to the development of other derivatives with comparable anti-ulcer activities, highlighting the potential therapeutic applications of these compounds in ulcer treatment (Hosokami et al., 1992).
Radiosensitization and Cytotoxic Activities
Another study synthesized a series of nitrothiophene derivatives, evaluating them as radiosensitizers and bioreductively activated cytotoxins. These compounds, which include modifications to the aminoethyl side chains, were tested for their potential to enhance the sensitivity of hypoxic mammalian cells to radiation and as selective cytotoxins. This research contributes to the development of new therapeutic agents that could improve cancer treatment outcomes by sensitizing tumors to radiation therapy (Threadgill et al., 1991).
Anticonvulsant Activities
Further research into similar compounds, specifically 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide) and its derivatives, has demonstrated superior anticonvulsant properties compared to phenytoin in various seizure models. These studies suggest that modifications to the benzamide structure can lead to compounds with significant potential in the treatment of epilepsy and related seizure disorders (Lambert et al., 1995).
Antibacterial and Antifungal Activities
Additionally, the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were explored. These compounds were assessed for their antimicrobial activity, providing a foundation for the development of new antibiotics and antibacterial drugs. The study underscores the importance of structural modifications in enhancing the antimicrobial efficacy of these compounds (Spoorthy et al., 2021).
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-31-20-12-7-17(15-23(20)32-2)13-14-27-25(29)18-8-10-19(11-9-18)28-26(30)24-16-33-21-5-3-4-6-22(21)34-24/h3-12,15,24H,13-14,16H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEACDHDXDJDDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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